molecular formula C8H5NO2 B066136 Furo[2,3-c]pyridine-7-carbaldehyde CAS No. 193750-93-5

Furo[2,3-c]pyridine-7-carbaldehyde

Cat. No.: B066136
CAS No.: 193750-93-5
M. Wt: 147.13 g/mol
InChI Key: YSPMUDDVHSRIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-c]pyridine-7-carbaldehyde is a heterocyclic compound featuring a fused furan and pyridine ring system with an aldehyde functional group at position 6. This structure confers unique reactivity, making it valuable in pharmaceutical and organic synthesis. The aldehyde group at position 7 enables participation in condensation, nucleophilic addition, and cross-coupling reactions, positioning it as a critical intermediate in drug discovery. Synthetic routes, such as those reported by Chang and Tai, involve formylation or cyclization strategies to construct the furopyridine core .

Properties

IUPAC Name

furo[2,3-c]pyridine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-7-8-6(1-3-9-7)2-4-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPMUDDVHSRIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442647
Record name FURO[2,3-C]PYRIDINE-7-CARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193750-93-5
Record name FURO[2,3-C]PYRIDINE-7-CARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between Furo[2,3-c]pyridine-7-carbaldehyde and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group(s) Key Properties/Applications References
This compound - C₈H₅NO₂ 147.13 Aldehyde Reactive intermediate for APIs
Furo[2,3-c]pyridine-5-carboxaldehyde (9CI) 478148-61-7 C₈H₅NO₂ 147.13 Aldehyde (position 5 isomer) Positional isomer; divergent reactivity in synthesis
7-CHLOROFURO[2,3-C]PYRIDINE 84400-99-7 C₇H₄ClNO 153.57 Chloro substituent Halogenated derivative for cross-coupling
Furo[2,3-c]pyridine-7-carboxylic acid (9CI) 190957-81-4 C₈H₅NO₃ 163.13 Carboxylic acid High-purity (99%) intermediate for peptides/APIs
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde 1934416-89-3 C₈H₄BrClN₂O 259.49 Aldehyde, Br, Cl Bromo/chloro substituents for metal-catalyzed reactions
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde 95849-26-6 C₈H₇NO₃ 165.15 Aldehyde, dioxane ring Enhanced solubility in polar solvents

Reactivity and Application Differences

  • Aldehyde Positional Isomers : The 7-carbaldehyde exhibits distinct reactivity compared to its 5-carboxaldehyde isomer due to electronic and steric effects. For example, the 7-position aldehyde may undergo faster nucleophilic addition in certain environments .
  • Carboxylic Acid vs. Aldehyde : Furo[2,3-c]pyridine-7-carboxylic acid (CAS 190957-81-4) serves as a carboxylate precursor for amide bond formation, contrasting with the aldehyde’s role in imine or hydrazone synthesis .
  • Pyrrolo vs. Furopyridine Systems : The pyrrolo[2,3-c]pyridine analog (CAS 1934416-89-3) replaces oxygen with nitrogen in the fused ring, enhancing basicity and altering coordination chemistry for metal-catalyzed reactions .
  • Dioxane-Ring Modifications: 2,3-Dihydro-[1,4]dioxino derivatives (e.g., CAS 95849-26-6) exhibit improved solubility in polar solvents due to the dioxane ring, advantageous for aqueous-phase reactions .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The 7-carbaldehyde is a key precursor in synthesizing kinase inhibitors and antiviral agents, leveraging its aldehyde group for covalent binding .
  • Material Science: Dihydrodioxino derivatives (CAS 95849-26-6) are explored in polymer chemistry due to their enhanced solubility .
  • Cross-Coupling Utility : Bromo/chloro-substituted analogs (e.g., CAS 1934416-89-3) are pivotal in constructing complex heterocycles via palladium-catalyzed reactions .

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